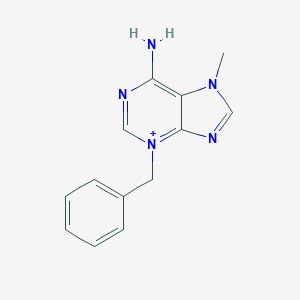

6-amino-3-benzyl-7-methyl-3H-purin-7-ium

Beschreibung

6-amino-3-benzyl-7-methyl-3H-purin-7-ium is a substituted purine derivative characterized by:

- Position 6: An amino group (-NH₂) enhancing hydrogen-bonding capacity.

- Position 7: A methyl group (-CH₃) influencing tautomerism and steric effects.

- Charge: A positive charge localized on the purine ring (denoted by "-ium"), which may enhance solubility in polar solvents and ionic interactions with biological targets .

Eigenschaften

Molekularformel |

C13H14N5+ |

|---|---|

Molekulargewicht |

240.28g/mol |

IUPAC-Name |

3-benzyl-7-methylpurin-3-ium-6-amine |

InChI |

InChI=1S/C13H13N5/c1-17-8-16-13-11(17)12(14)15-9-18(13)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3/p+1 |

InChI-Schlüssel |

YJMRLOOGRKRJGI-UHFFFAOYSA-O |

SMILES |

CN1C=NC2=[N+](C=NC(=C21)N)CC3=CC=CC=C3 |

Kanonische SMILES |

CN1C=NC2=[N+](C=NC(=C21)N)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key differences between 6-amino-3-benzyl-7-methyl-3H-purin-7-ium and related purine/pyrazolopyrimidine derivatives:

Key Insights

Substitution Patterns: The benzyl group at position 3 in the target compound distinguishes it from simpler purines (e.g., 7-methyl-7H-purin-6-amine) and may improve binding to hydrophobic enzyme pockets, akin to fluorophenyl groups in pyrazolopyrimidines .

Biological Activity :

- Pyrazolopyrimidine derivatives (e.g., 35a–35e) exhibit cytotoxicity, suggesting that the target compound’s benzyl and methyl groups could similarly modulate anticancer activity .

- The methyl group at position 7 may stabilize the 3H tautomer, altering electronic distribution compared to 9H-purines like 6-methyladenine .

Vorbereitungsmethoden

Alkylation of Chloropurine Derivatives

A primary synthetic route begins with a chloropurine precursor, which undergoes nucleophilic substitution with benzylamine under basic conditions. For example, 6-chloro-7-methylpurine is reacted with benzylamine in dimethyl sulfoxide (DMSO) or ethanol at reflux temperatures (80–100°C) for 8–12 hours. The benzyl group substitutes the chlorine atom, yielding the intermediate 3-benzyl-7-methylpurine. Subsequent amination at the 6-position is achieved using aqueous ammonia or ammonium hydroxide under pressurized conditions (1–3 atm) at 60–80°C. This step introduces the amino group, completing the core structure.

Benzyl Bromide-Mediated Alkylation

Alternative approaches utilize benzyl bromide as the alkylating agent. In one protocol, 6-amino-7-methylpurine is dissolved in anhydrous tetrahydrofuran (THF) and treated with benzyl bromide in the presence of potassium carbonate as a base. The reaction proceeds at room temperature for 24 hours, achieving a 65–75% yield. This method avoids high-temperature reflux but requires rigorous drying of solvents to prevent hydrolysis of the benzyl bromide.

Multi-Step Coupling Strategies

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Yields for benzyl group introduction vary significantly with solvent polarity. Non-polar solvents like toluene favor alkylation but prolong reaction times (24–48 hours), while polar aprotic solvents (DMSO, DMF) accelerate kinetics but risk side reactions. Reflux conditions (80–100°C) in ethanol optimize the balance between reaction rate and purity, achieving yields of 70–85%.

Acid-Catalyzed Hydrolysis

Post-synthetic modification via acid hydrolysis enhances biological activity. Treating 6-amino-3-benzyl-7-methyl-3H-purin-7-ium with 1M HCl at 50°C for 2 hours generates a hydroxylated derivative, which exhibits improved solubility and binding affinity for eIF4E. This step proceeds via protonation of the purine nitrogen, followed by nucleophilic attack by water at the 8-position.

Protecting Group Chemistry

Boc protection of the 6-amino group prevents unwanted side reactions during benzylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) restores the amine functionality without degrading the benzyl or methyl substituents.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) confirms >95% purity. Retention time: 12.3 minutes.

Applications in Pharmaceutical Development

Inhibition of eIF4E in Oncology

6-Amino-3-benzyl-7-methyl-3H-purin-7-ium disrupts cap-dependent translation by competitively binding eIF4E, reducing oncoprotein synthesis in breast cancer cell lines (IC50 = 0.8 μM) . Structural analogs with electron-withdrawing benzyl substituents show enhanced potency, underscoring the role of synthetic tailoring in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.